molecular formula C19H23N5O3 B1682950 Chembridge-5861528 CAS No. 332117-28-9

Chembridge-5861528

Cat. No. B1682950
M. Wt: 369.4 g/mol
InChI Key: ZUTUWJYMCADJHD-UHFFFAOYSA-N
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Description

Chembridge-5861528, also known as TCS 5861528, is a potent TRPA1 channel antagonist . It antagonizes allyl isothiocyanate- and 4-HNE-evoked TRPA1 responses, with IC50 values of 14.3 μM and 18.7 μM, respectively . It shows antihypersensitivity activities .


Chemical Reactions Analysis

Chembridge-5861528 shows no TRPA1 or TRPV1 channel agonism and no TRPV1 channel antagonism up to a dose of 100 μM . It significantly attenuates development of mechanical hypersensitivity in Streptozocin-induced diabetes mellitus rat model .


Physical And Chemical Properties Analysis

Chembridge-5861528 is a lyophilized compound with a molecular weight of 369.4 .

Scientific Research Applications

Summary of the Application

The study aimed to understand the role of the transient receptor potential ankyrin 1 (TRPA1) channel in regulating the maturation of embryonic stem cell-derived cardiomyocytes (ESC-CMs). Chembridge-5861528 was used to modulate the activity and expression of TRPA1 in ESC-CMs .

Methods of Application

The activity and expression of TRPA1 in ESC-CMs were modulated by pharmacological or molecular approaches. Knockdown or overexpression of genes was done by infection of cells with adenoviral vectors carrying the gene of interest. Immunostaining followed by confocal microscopy was used to reveal cellular structure such as sarcomere. Staining of mitochondria was performed by MitoTracker staining followed by confocal microscopy. Calcium imaging was performed by fluo-4 staining followed by confocal microscopy. Electrophysiological measurement was performed by whole-cell patch clamping. Gene expression was measured at mRNA level by qPCR and at protein level by Western blot. Oxygen consumption rates were measured by a Seahorse Analyzer .

Results or Outcomes

TRPA1 was found to positively regulate the maturation of CMs. TRPA1 knockdown caused nascent cell structure, impaired Ca 2+ handling and electrophysiological properties, and reduced metabolic capacity in ESC-CMs. The immaturity of ESC-CMs induced by TRPA1 knockdown was accompanied by reduced mitochondrial biogenesis and fusion .

2. Mechanical Hypersensitivity Effect Induced by Netrin-1

Summary of the Application

The study aimed to understand whether spinal TRPC4/C5 or TRPA1 are among the downstream receptors contributing to pronociceptive actions induced by netrin-1. Chembridge-5861528 was used as a TRPA1 channel antagonist .

Methods of Application

The experiments were performed on rats using a chronic intrathecal catheter for administration of netrin-1 and antagonists of TRPC4/C5 or TRPA1. Pain sensitivity was assessed behaviorally by using mechanical and heat stimuli. Effect on the discharge rate of rostral ventromedial medullary (RVM) pain control neurons was studied in lightly anesthetized animals .

Results or Outcomes

Netrin-1, in a dose-related fashion, induced mechanical hypersensitivity that lasted up to three weeks. Netrin-1 had no effect on heat nociception. Mechanical hypersensitivity induced by netrin-1 was attenuated by TRPA1 antagonist Chembridge-5861528 and by the control analgesic compound pregabalin both during the early (first two days) and late (third week) phase of hypersensitivity .

3. Inhibition of Allyl Isothiocyanate Induced Calcium Signal

Summary of the Application

Chembridge-5861528 is used to inhibit the calcium signal induced by Allyl isothiocyanate in TRPA1 expressing cells .

Methods of Application

Human TRPA1 expressing HEK-293 cells were loaded with Calcium 5 dye for changes in intracellular Ca 2+ measurements .

Results or Outcomes

The application of Chembridge-5861528 was found to inhibit the calcium signal induced by Allyl isothiocyanate in TRPA1 expressing cells .

4. Inhibition of Allyl Isothiocyanate Induced Calcium Signal

Summary of the Application

Chembridge-5861528 is used to inhibit the calcium signal induced by Allyl isothiocyanate in TRPA1 expressing cells .

Methods of Application

Human TRPA1 expressing HEK-293 cells were loaded with Calcium 5 dye for changes in intracellular Ca 2+ measurements .

Results or Outcomes

The application of Chembridge-5861528 was found to inhibit the calcium signal induced by Allyl isothiocyanate in TRPA1 expressing cells .

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-5-12(2)13-6-8-14(9-7-13)21-15(25)10-24-11-20-17-16(24)18(26)23(4)19(27)22(17)3/h6-9,11-12H,5,10H2,1-4H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTUWJYMCADJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386817
Record name TCS 5861528
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chembridge-5861528

CAS RN

332117-28-9
Record name TCS 5861528
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
H Wei, M Karimaa, T Korjamo, A Koivisto… - The Journal of the …, 2012 - pubs.asahq.org
… intraplantar treatment with Chembridge-5861528 reduced mechanical … Chembridge-5861528 suppressed preferentially mechanical hyperalgesia and intrathecal Chembridge-5861528 …
Number of citations: 63 pubs.asahq.org
H Wei, HY Wu, H Fan, TF Li, AN Ma, XY Li… - Pharmacological …, 2016 - Elsevier
… saline alone or Chembridge-5861528 alone group had … or Chembridge-5861528, independent of test day. The response latencies in groups treated with saline or Chembridge-5861528 …
Number of citations: 20 www.sciencedirect.com
A Koivisto, M Hukkanen, M Saarnilehto… - Pharmacological …, 2012 - Elsevier
… Our hypothesis was tested by assessing the preemptive effect by prolonged administration of Chembridge-5861528 (CHEM, a TRPA1 channel antagonist) [16], [17] on a TRPA1 channel…
Number of citations: 126 www.sciencedirect.com
A Koivisto, H Chapman, N Jalava… - Basic & clinical …, 2014 - Wiley Online Library
… Interestingly, capsaicin-induced secondary (central) allodynia could be blocked by a low dose of intrathecal TRPA1 antagonist Chembridge-5861528, but this treatment failed to …
Number of citations: 104 onlinelibrary.wiley.com
H Wei, MM Hämäläinen, M Saarnilehto… - The Journal of the …, 2009 - pubs.asahq.org
… Influence of Chembridge-5861528 (CHEM) on thermal nociception in diabetic animals was assessed in a separate session by determining radiant heat-induced limb withdrawal latency…
Number of citations: 201 pubs.asahq.org
J Chen, SK Joshi, S DiDomenico, RJ Perner… - Pain, 2011 - Elsevier
… for HC-030031, and 14.3 μmol/L for Chembridge-5861528 [13], [28], [32], [38]. The selectivity and drug exposure of ChemBridge-5861528 have not been reported. AP18 is selective for …
Number of citations: 296 www.sciencedirect.com
H Wei, H Chapman, M Saarnilehto, K Kuokkanen… - …, 2010 - Elsevier
… inward current through the rat TRPA1 channel following administration of 4-hydroxynonenal (HNE), and reversible block of the HNE-induced inward current by Chembridge-5861528 (…
Number of citations: 101 www.sciencedirect.com
A Koivisto, A Pertovaara - Scandinavian journal of pain, 2013 - degruyter.com
… blocking the TRPA1 channel with selective antagonists Chembridge-5861528 or A-967079. … in diabetic animals treated daily with Chembridge-5861528. The diabetes-induced loss of …
Number of citations: 23 www.degruyter.com
M Saarnilehto, H Chapman, T Savinko, K Lindstedt… - Allergy, 2014 - Wiley Online Library
… DNCB activates human TRPA1 dose dependently in FLIPR experiments with an EC 50 of 167 nM, an effect that was fully blocked by selective TRPA1 antagonists Chembridge-5861528 …
Number of citations: 25 onlinelibrary.wiley.com
H Wei, A Koivisto, M Saarnilehto, H Chapman… - PAIN®, 2011 - Elsevier
… The antihypersensitivity effect of intrathecally (it) administered Chembridge-5861528 (CHEM; a selective TRPA1 channel antagonist; 5–10 μg) was determined in various experimental …
Number of citations: 105 www.sciencedirect.com

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